molecular formula C13H14O4 B13674244 Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate

Cat. No.: B13674244
M. Wt: 234.25 g/mol
InChI Key: YCLUYOIMGJFHHO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzofuran ring. The final product is obtained after esterification and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential use as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate
  • Ethyl 3-(2-Indolyl)-3-hydroxypropanoate
  • Ethyl 3-(2-Naphthyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H14O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3

InChI Key

YCLUYOIMGJFHHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2O1)O

Origin of Product

United States

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